Stannous methanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tin Electroplating Applications

Specific Scientific Field

Electrochemistry: and

Summary of the Application

- MSA has several advantages over other electrolytes, including being less corrosive, less likely to exhibit Sn (II) to Sn (IV) conversion, and more environmentally friendly. Stannous methanesulfonate serves as a reducing agent during the electroplating process, facilitating the deposition of a thin layer of tin metal onto the substrate .

Experimental Procedures

Results and Outcomes

- The resulting tin-coated substrate can be used in various applications, including microelectronics, corrosion protection, and decorative finishes .

Applications in Proteomics

Summary of the Application

- By reducing disulfide bonds in proteins, stannous methanesulfonate helps break down protein structures, making them more amenable to analysis and identification .

Experimental Procedures

Results and Outcomes

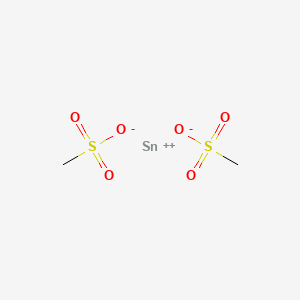

Stannous methanesulfonate is an inorganic compound with the formula . It is a salt formed from stannous ions and methanesulfonic acid. This compound is characterized by its water solubility and reactivity, making it useful in various chemical processes. It has a melting point of approximately 140-150°C, indicating thermal stability under certain conditions .

Tin(II) methanesulfonate is considered a mild irritant and may cause skin and eye irritation upon contact. It is also suspected to be harmful if swallowed [1]. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

Data source:

Note:

- Information on the mechanism of action and case studies is not readily available for Tin(II) methanesulfonate in scientific research.

In acidic solutions, the presence of chloride ions can influence the oxidation kinetics, leading to the formation of various tin-chloride complexes .

Stannous methanesulfonate exhibits biological activity, particularly as an antioxidant. It has been shown to suppress the formation of stannic oxide, which can lead to sludge generation in electrochemical processes. This property makes it significant in applications such as metal plating where controlling oxidation is crucial .

Stannous methanesulfonate is utilized in various fields:

- Electroplating: It serves as an electrolyte in tin plating processes due to its ability to produce high-speed deposits.

- Catalysis: Acts as a catalyst in organic reactions, enhancing reaction rates and selectivity.

- Metal Surface Treatment: Used for treating metal surfaces to improve adhesion and corrosion resistance .

Research has indicated that stannous methanesulfonate interacts with various additives during electrochemical processes. For example, glycol-type additives have been studied for their effects on tin deposition from stannous methanesulfonate solutions. These interactions are critical for optimizing plating conditions and improving the quality of deposited layers .

Stannous methanesulfonate shares similarities with other tin compounds but possesses unique properties that make it suitable for specific applications. Below is a comparison with similar compounds:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Stannous chloride | SnCl₂ | Commonly used in electroplating but less soluble than stannous methanesulfonate. |

| Stannous sulfate | SnSO₄ | Used in similar applications but may generate more sludge compared to stannous methanesulfonate. |

| Stannic oxide | SnO₂ | Oxidized form of tin; not soluble and primarily used as a semiconductor material. |

| Stannous acetate | Sn(C₂H₃O₂)₂ | Soluble but less effective as an electrolyte compared to stannous methanesulfonate. |

Stannous methanesulfonate's water solubility and lower tendency to form sludge during electrochemical processes highlight its advantages over these similar compounds, making it a preferred choice in many industrial applications .

Ion-Exchange Membrane-Assisted Electrolysis

Ion-exchange membranes enable selective ion transport during electrolysis, preventing cross-contamination between anolyte and catholyte compartments. In the direct oxidation of metallic tin, solid tin serves as the anode, while methanesulfonic acid (MSA) acts as the electrolyte. The membrane (typically a perfluorinated sulfonic acid polymer) ensures that only protons migrate to the cathode, maintaining stoichiometric balance for stannous ion (Sn²⁺) accumulation in the anolyte.

Key parameters include:

- Current density: Optimal ranges between 60–100 mA/cm² enhance Sn²⁺ formation while minimizing oxygen evolution.

- Temperature: Elevated temperatures (70–90°C) reduce solution viscosity, improving ion mobility.

- Membrane selectivity: High proton rejection rates (>95%) prevent tin hydroxide precipitation.

A comparative analysis of membrane-assisted electrolysis conditions is shown below:

Electrolyte Composition Optimization in Direct Tin Oxidation

Electrolyte composition critically influences reaction kinetics and product purity. Methanesulfonic acid concentrations above 25 wt.% enhance conductivity but risk excessive tin corrosion, while concentrations below 15 wt.% slow oxidation rates. Additives such as sodium gluconate (0.5–1.0 g/L) stabilize Sn²⁺ ions by forming complexes, reducing spontaneous oxidation to Sn⁴⁺.

Recent studies demonstrate that pulsed electrolysis (duty cycle: 50%, frequency: 100 Hz) improves mass transfer at the tin anode surface, increasing deposition rates by 18% compared to direct current. Furthermore, maintaining a pH of 1.5–2.5 via controlled acid addition prevents hydrolysis and sludge formation.

Role in Isomerizing Hydroformylation Processes

Hydroformylation, the addition of syngas (CO/H₂) to olefins, represents a cornerstone of industrial chemistry. Stannous methanesulfonate has gained attention for its ability to modulate selectivity in isomerizing hydroformylation, where internal olefins are converted to terminal aldehydes via double bond migration.

Ligand Design for Enhanced Terminal Aldehyde Selectivity

The selectivity of hydroformylation reactions hinges on ligand architecture. Phosphine ligands, such as N-xantphos and triphenylphosphine (tpp), when paired with stannous methanesulfonate, exhibit enhanced terminal aldehyde selectivity. For instance, rhodium complexes immobilized on hyperbranched poly-(arylene oxindole) supports functionalized with N-xantphos ligands achieve linear/branched aldehyde ratios of 94:6 in oct-1-ene hydroformylation [2]. Stannous methanesulfonate stabilizes these ligand-metal interactions by acting as a Lewis acid, polarizing the CO ligand and facilitating oxidative addition of H₂.

Recent studies highlight the role of biphephos ligands in tandem with stannous methanesulfonate, which suppress alkene isomerization side reactions. Silica-supported Rh-biphephos systems demonstrate 99.4% linear aldehyde selectivity in continuous gas-phase hydroformylation, attributed to the electron-withdrawing effects of the stannous counterion [2] [4].

Mechanistic Studies of Double Bond Migration

Double bond migration in isomerizing hydroformylation involves concerted C–H activation across metal-main group bonds. Density functional theory (DFT) investigations of Fe–Sn systems reveal that transition states for C–H cleavage occur at the Fe–Sn interface rather than exclusively at the tin center [3]. Stannous methanesulfonate facilitates this process by weakening Sn–H bonds, lowering the activation energy for hydride transfer.

Kinetic studies of Cp*(Prⁱ₂MeP)(H)₂Fe-SnDMP complexes show that reductive H₂ elimination from stannous intermediates is rate-determining. The tin moiety’s Lewis acidity, enhanced by methanesulfonate coordination, accelerates H₂ release, enabling rapid alkene isomerization [3].

Coordination Chemistry in Transition Metal Catalysis

Rhodium-Stannous Methanesulfonate Synergistic Systems

Rhodium nanoparticles supported on silanol-rich zeolites exhibit remarkable activity in hydroformylation when paired with stannous methanesulfonate. The stannous species act as electronic modifiers, increasing Rh’s electrophilicity to enhance CO insertion. For example, Rh nanoparticles on MFI zeolites achieve turnover frequencies (TOF) of ~50,000 h⁻¹, surpassing traditional Wilkinson’s catalysts [4].

| Catalyst System | Substrate | TOF (h⁻¹) | Selectivity (n:iso) |

|---|---|---|---|

| Rh/MFI + Stannous Methanesulfonate | 1-Hexene | 50,000 | 99:1 |

| Wilkinson’s Catalyst (Rh/tpp) | 1-Hexene | 10,000 | 95:5 |

Table 1. Comparative performance of Rh-stannous methanesulfonate systems vs. homogeneous catalysts.

The synergy arises from stannous methanesulfonate’s ability to enrich olefin concentration near Rh active sites via non-covalent interactions, as observed in silanol nest-functionalized zeolites [4].

Turnover Frequency Optimization Strategies

TOF optimization relies on balancing metal dispersion and ligand accessibility. Supported ionic liquid-phase (SILP) systems, where Rh complexes are immobilized in ionic liquids coated on mesoporous silicon carbide, achieve stable TOFs of 80% conversion over 12 hours [2]. Stannous methanesulfonate mitigates catalyst deactivation by stabilizing low-coordinate Rh centers against aggregation.

Another strategy involves thermomorphic multiphase systems, where stannous methanesulfonate enables phase-selective catalyst recovery. For instance, Rh/tpp catalysts immobilized on magnetic nanoparticles via hydroaminomethylation retain 87% activity after three cycles, aided by the stannous additive’s redox activity [2].

Stannous methanesulfonate serves as a primary source of tin ions in modern electroplating solutions, offering advantages over traditional tin sulfate or fluoborate baths [1] [2]. The electrochemical deposition of tin from stannous methanesulfonate solutions involves the reduction of Sn(II) species to metallic tin at the cathode surface through a two-electron transfer process [3]. This process is influenced by various factors including electrolyte concentration, temperature, and most significantly, the presence of organic additives [2] [4].

In acidic tin plating baths containing stannous methanesulfonate, the electrodeposition mechanism primarily involves the direct reduction of stannous ions according to the reaction:

Sn²⁺ + 2e⁻ → Sn⁰

This reaction occurs simultaneously with hydrogen evolution, which can significantly impact deposit quality and current efficiency [3] [5]. Research has demonstrated that the electrocrystallization of Sn²⁺ on electrode surfaces gradually tends toward three-dimensional instantaneous nucleation with increasing applied potential [3]. The apparent activation energy for Sn²⁺ ion diffusion in methanesulfonic acid systems has been calculated at approximately 14.189 kJ/mol [3].

Glycol-Type Additive Interactions With Sn(II) Species

Glycol-type additives play a crucial role in tin electrodeposition from stannous methanesulfonate baths by modifying the deposition kinetics and deposit morphology through specific interactions with Sn(II) species [6] [7]. Polyethylene glycol (PEG) and polypropylene glycol (PPG) are among the most widely used glycol additives in tin electroplating solutions [7] [8].

The interaction between glycol-type additives and Sn(II) species occurs primarily through adsorption mechanisms at the electrode-electrolyte interface [6] [9]. Studies have shown that PEG molecules adsorb onto the cathode surface, forming a barrier that controls mass transport during both nucleation and bulk deposition of tin [10] [9]. This adsorption layer influences the electrochemical reduction of stannous ions by altering the local concentration of Sn(II) species at the electrode surface [6] [9].

The molecular structure of glycol additives significantly affects their interaction with Sn(II) species [9] [7]. Research has demonstrated that increasing the molecular weight of PEG enhances its passivation effect on tin electrodeposition, though the quality of deposits may remain unsatisfactory without additional additives [9]. The introduction of more hydrophobic propylene oxide units into PEG molecules strongly enhances adsorption strength, as evidenced by greater suppression of tin electrodeposition current [9] [8].

Polypropylene glycol exhibits a distinct interaction pattern with Sn(II) species compared to PEG [6] [7]. While PEG primarily suppresses hydrogen evolution with minimal effect on the stannous reduction mechanism, PPG enhances stannous reduction and produces slightly smoother tin coatings [6]. This enhancement occurs because PPG molecules likely increase the adsorption of PEG on the tin surface, creating a synergistic effect when both additives are present [6] [8].

The interaction between glycol additives and Sn(II) species also involves complex formation [11] [12]. Studies on tin(II) complexation with glycine have revealed the formation of several complexes with varying stability constants, including Sn(HGly)⁺, Sn(Gly)⁺, and Sn(OH)Gly [12]. Similar complexation mechanisms likely occur with glycol additives, affecting the availability and reduction potential of Sn(II) species during electrodeposition [11] [12].

Table 1: Effects of Glycol Additives on Tin Electrodeposition from Methanesulfonic Acid Baths

| Additive | Effect on Sn(II) Reduction | Effect on Deposit Morphology | Hydrogen Evolution Impact |

|---|---|---|---|

| Polyethylene Glycol (PEG) | Minimal effect on mechanism | Slight smoothing | Significant suppression |

| Polypropylene Glycol (PPG) | Enhanced reduction | Smoother deposits | Moderate suppression |

| PEG + PPG Combination | Enhanced reduction with controlled kinetics | Significantly smoother deposits | Strong suppression |

| PEG + PPG + Phenolphthalein | Kinetically-controlled reduction | Matte tin deposit with fine grains | Maximum suppression |

Hydrogen Evolution Suppression Techniques

Hydrogen evolution represents a significant challenge in tin electrodeposition from stannous methanesulfonate solutions, as it competes with tin reduction reactions, decreases current efficiency, and can lead to hydrogen embrittlement and poor deposit quality [5] [13]. Several techniques have been developed to suppress hydrogen evolution during tin electroplating processes [5] [13] [10].

The addition of organic additives constitutes one of the most effective approaches for hydrogen evolution suppression [6] [10]. Glycol-type additives, particularly polyethylene glycol, form adsorbed layers on the cathode surface that selectively inhibit hydrogen evolution while allowing tin deposition to proceed [6] [8]. Electrochemical impedance spectroscopy studies have demonstrated that tin layers deposited in the presence of ethoxylated α-naphtholsulfonic acid (ENSA) display larger resistances to hydrogen evolution than those obtained without such additives [10].

The mechanism of hydrogen suppression by organic additives involves modification of the electrode surface properties [10] [7]. These additives adsorb onto active sites where hydrogen evolution would typically occur, increasing the overpotential required for hydrogen reduction [5] [10]. Research has shown that the presence of ENSA in both the plating solution and the electrolyte solution decreases the double-layer capacitance values, indicating smaller effective surface areas for hydrogen evolution [10].

Temperature control represents another important technique for hydrogen evolution suppression [14] [8]. Studies have demonstrated that increasing bath temperature can significantly affect the internal stress in tin deposits and the efficiency of the electrodeposition process [14]. At higher temperatures, the current efficiency for tin deposition increases while hydrogen evolution decreases [14] [8]. Research on tin electroplating from acid tin sulfate baths has shown that the residual stress in tin films decreases with increasing bath temperature, with deposits formed at 50°C exhibiting almost zero residual stress [14].

Current density modulation also serves as an effective method for hydrogen evolution suppression [15] [13]. A strike-plating strategy involving initial deposition at high current density for a short duration has proven effective in suppressing hydrogen evolution in zinc electroplating, and similar principles apply to tin deposition [13]. This approach modifies the substrate surface, transforming the electrodeposition mode to one dominated by metal reduction rather than hydrogen evolution [13].

Table 2: Hydrogen Evolution Suppression Techniques in Tin Electrodeposition

| Suppression Technique | Mechanism | Effectiveness | Impact on Deposit Quality |

|---|---|---|---|

| Glycol Additives | Surface adsorption and blocking of active sites | High | Improved smoothness and grain refinement |

| Temperature Control | Enhanced metal ion diffusion and reduced hydrogen solubility | Moderate to High | Reduced internal stress and improved crystallinity |

| Current Density Modulation | Initial surface modification and preferential nucleation | Moderate | Improved adhesion and reduced porosity |

| Combined Additive Systems | Synergistic effects of multiple additives | Very High | Fine-grained, smooth deposits with minimal hydrogen inclusion |

Physical Description

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

General Manufacturing Information

Electrical equipment, appliance, and component manufacturing

Fabricated metal product manufacturing

Methanesulfonic acid, tin(2+) salt (2:1): ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.